molecular formula C9H6ClF4NO B7568992 2-chloro-N-[2-fluoro-5-(trifluoromethyl)phenyl]acetamide

2-chloro-N-[2-fluoro-5-(trifluoromethyl)phenyl]acetamide

Cat. No. B7568992
M. Wt: 255.59 g/mol
InChI Key: NMZCMWRCKDJHCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-N-[2-fluoro-5-(trifluoromethyl)phenyl]acetamide, also known as CF3-PAB, is a chemical compound that has been widely used in scientific research for its unique properties. This compound belongs to the class of amides and is commonly used in the synthesis of various pharmaceuticals and agrochemicals.

Mechanism of Action

2-chloro-N-[2-fluoro-5-(trifluoromethyl)phenyl]acetamide acts by binding to the active site of the target enzyme or protein, thereby inhibiting its activity. The binding affinity of 2-chloro-N-[2-fluoro-5-(trifluoromethyl)phenyl]acetamide to the target molecule depends on the chemical structure of the molecule and the nature of the interaction between the two molecules. The mechanism of action of 2-chloro-N-[2-fluoro-5-(trifluoromethyl)phenyl]acetamide is complex and varies depending on the target molecule.
Biochemical and Physiological Effects:
2-chloro-N-[2-fluoro-5-(trifluoromethyl)phenyl]acetamide has been found to have a range of biochemical and physiological effects. It has been found to be a potent inhibitor of certain enzymes such as acetylcholinesterase, which is involved in the regulation of neurotransmitter levels in the brain. 2-chloro-N-[2-fluoro-5-(trifluoromethyl)phenyl]acetamide has also been found to have anti-inflammatory properties and has been used in the treatment of various inflammatory conditions.

Advantages and Limitations for Lab Experiments

2-chloro-N-[2-fluoro-5-(trifluoromethyl)phenyl]acetamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has a high binding affinity for certain proteins and enzymes, making it a useful tool for studying their function. However, there are also some limitations to its use in lab experiments. 2-chloro-N-[2-fluoro-5-(trifluoromethyl)phenyl]acetamide can be toxic to cells at high concentrations, and its effects on living organisms are not well understood.

Future Directions

There are several future directions for the use of 2-chloro-N-[2-fluoro-5-(trifluoromethyl)phenyl]acetamide in scientific research. One area of interest is the development of new pharmaceuticals and agrochemicals based on 2-chloro-N-[2-fluoro-5-(trifluoromethyl)phenyl]acetamide. Another area of interest is the study of the biochemical and physiological effects of 2-chloro-N-[2-fluoro-5-(trifluoromethyl)phenyl]acetamide on living organisms. Further research is needed to fully understand the mechanism of action of 2-chloro-N-[2-fluoro-5-(trifluoromethyl)phenyl]acetamide and its potential applications in various fields of science.

Synthesis Methods

The synthesis of 2-chloro-N-[2-fluoro-5-(trifluoromethyl)phenyl]acetamide involves the reaction of 2-chloro-N-(2-fluorophenyl)acetamide with trifluoromethylbenzene in the presence of a catalyst. The reaction is carried out under controlled conditions, and the yield of the product depends on the reaction parameters such as temperature, pressure, and reaction time. The purity of the product can be improved by using various purification techniques such as recrystallization and chromatography.

Scientific Research Applications

2-chloro-N-[2-fluoro-5-(trifluoromethyl)phenyl]acetamide has been widely used in scientific research for its unique properties. It has been used as a building block for the synthesis of various pharmaceuticals and agrochemicals. 2-chloro-N-[2-fluoro-5-(trifluoromethyl)phenyl]acetamide has also been used as a probe to study the binding affinity of various proteins and enzymes. It has been found to be a potent inhibitor of certain enzymes such as acetylcholinesterase, which is involved in the regulation of neurotransmitter levels in the brain.

properties

IUPAC Name

2-chloro-N-[2-fluoro-5-(trifluoromethyl)phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClF4NO/c10-4-8(16)15-7-3-5(9(12,13)14)1-2-6(7)11/h1-3H,4H2,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMZCMWRCKDJHCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)NC(=O)CCl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClF4NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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